

Commercial Availability and Synthetic Applications of 3,5-Diiodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Diiodobenzaldehyde**

Cat. No.: **B098778**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodobenzaldehyde is a valuable aromatic building block in organic synthesis, particularly recognized for its role as a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. Its two iodine atoms provide reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile precursor for complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of **3,5-Diiodobenzaldehyde**, its key applications in organic synthesis, and a detailed experimental protocol for a representative reaction.

Physicochemical Properties

Property	Value	Reference
CAS Number	17352-25-9	[1] [2]
Molecular Formula	C ₇ H ₄ I ₂ O	[1] [3]
Molecular Weight	357.92 g/mol	[2] [3]
Appearance	White to Yellow Solid	[2] [3]
Melting Point	133-134 °C	[2]
Boiling Point	357.8±32.0 °C (Predicted)	[2]
Storage	2-8°C, dry, airtight, under inert gas (nitrogen or Argon)	[2] [3]

Commercial Availability and Suppliers

3,5-Diiodobenzaldehyde is commercially available from a variety of suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers. Below is a summary of representative suppliers and their offerings. Researchers are advised to request certificates of analysis for specific lot numbers to confirm purity.

Supplier	Purity	Available Quantities
ChemUniverse	97%	100mg, 250mg, 1g, Bulk
MySkinRecipes	97% (96.5-100%)	100mg, 250mg
ChemicalBook	Varies by supplier	Varies by supplier

Key Synthetic Applications

The primary utility of **3,5-Diiodobenzaldehyde** lies in its application as a precursor in the synthesis of more complex molecules. The carbon-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Intermediate in the Synthesis of Thyroid Hormone Analogues

A significant application of **3,5-Diiodobenzaldehyde** is in the development of thyroid hormone analogues.^[3] Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism. The synthesis of analogues of these hormones is a key area of research for the development of new therapeutics. **3,5-Diiodobenzaldehyde** can serve as a foundational scaffold for introducing the characteristic di-iodinated phenyl moiety found in these hormones.

The general synthetic strategy involves the elaboration of the aldehyde functional group and the subsequent coupling of the iodinated aromatic ring to another molecular fragment to construct the final thyronine structure.

Experimental Protocols

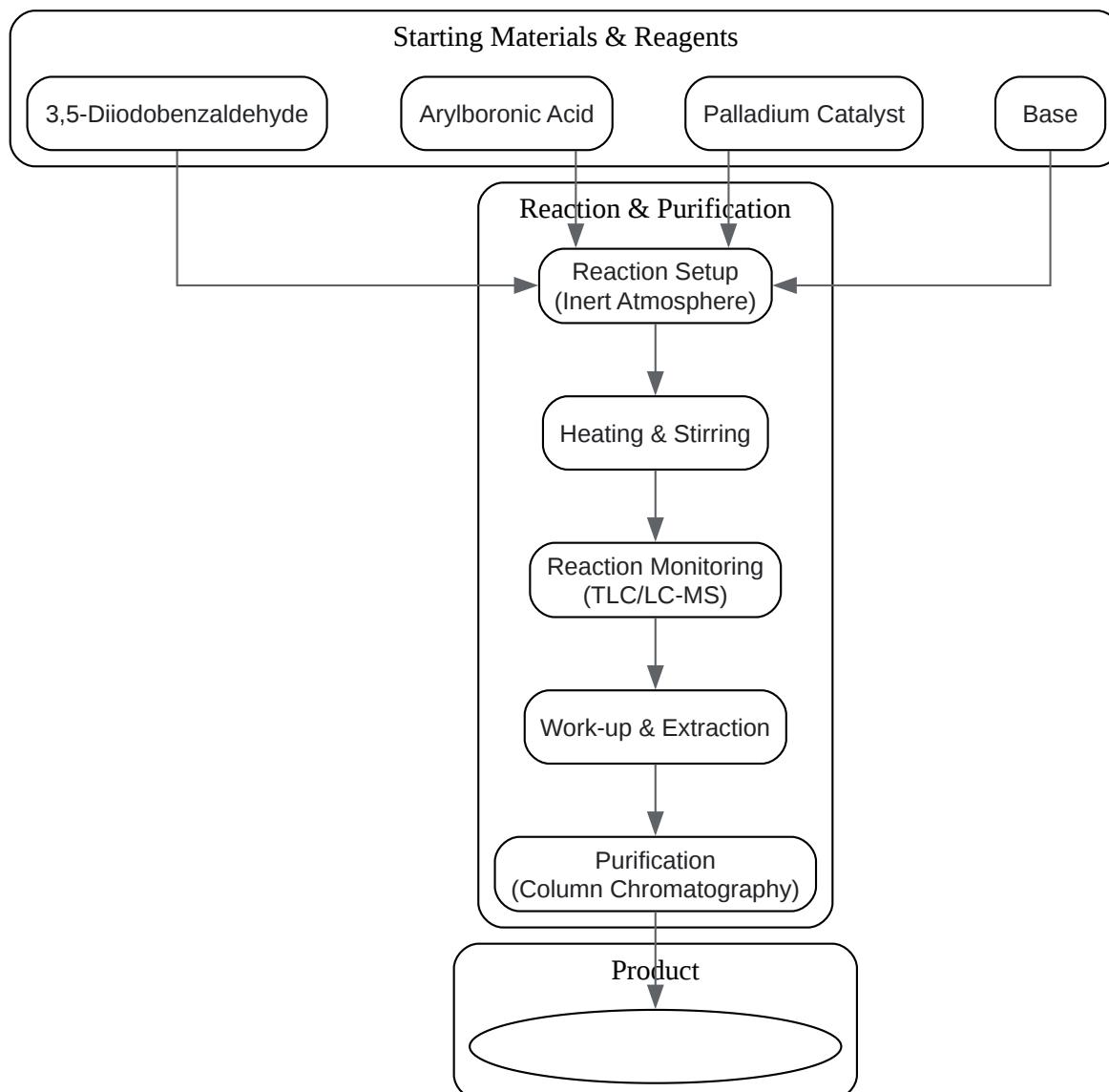
While specific protocols for reactions involving **3,5-Diiodobenzaldehyde** are often proprietary or embedded within broader synthetic publications, a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of compounds, is provided below. This protocol is based on established methods for similar di-iodoaryl compounds and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling of 3,5-Diiodobenzaldehyde

Reaction: **3,5-Diiodobenzaldehyde** + Arylboronic acid → 3,5-Diarylbenzaldehyde

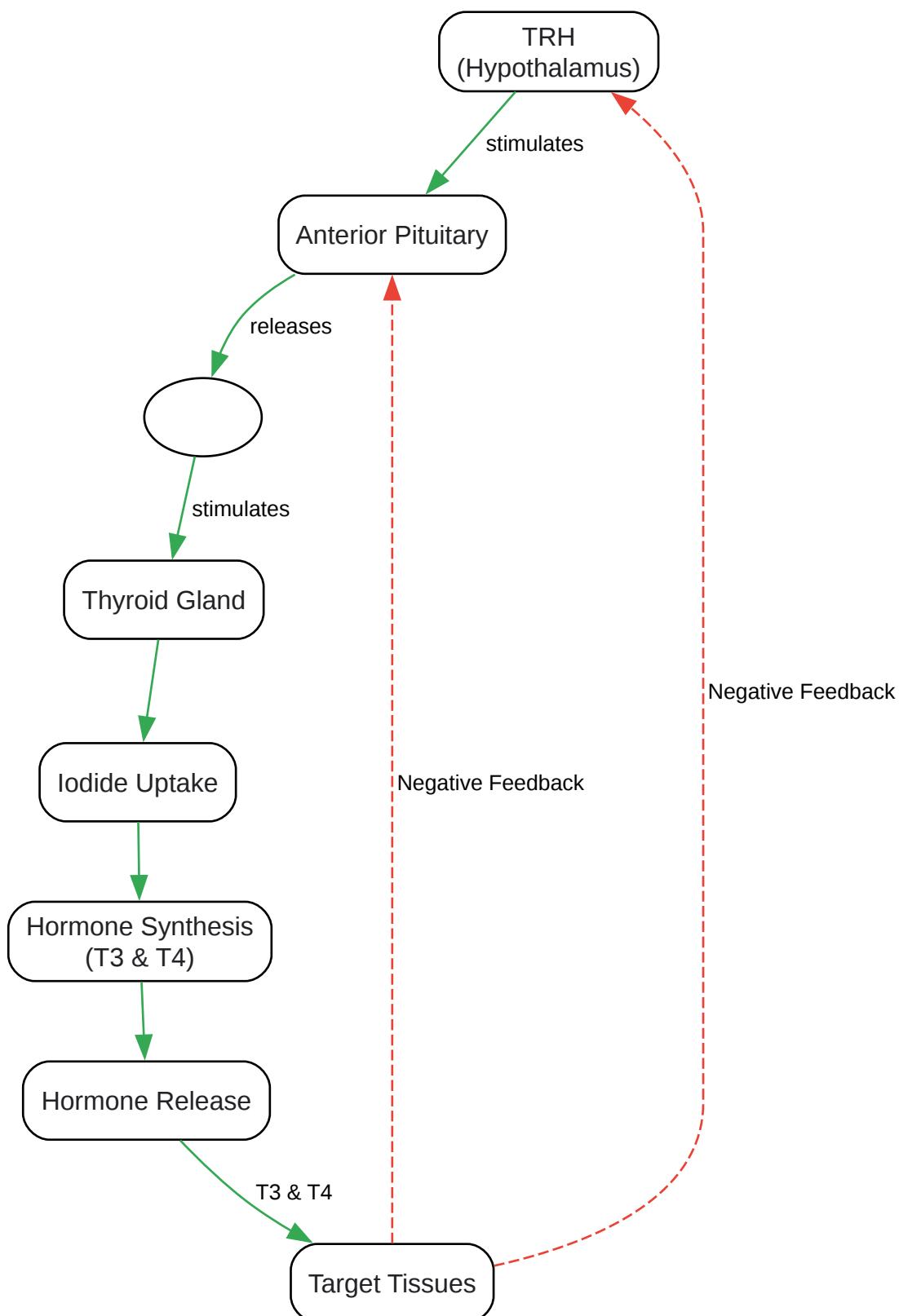
Materials:

- **3,5-Diiodobenzaldehyde**
- Arylboronic acid (1.1 to 1.5 equivalents per iodine)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equivalents per iodine)


- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
- Schlenk flask or other suitable reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **3,5-Diiodobenzaldehyde** (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.
- Solvent Addition: Add the degassed solvent to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.


Visualizing Synthetic and Biological Pathways

To further illustrate the utility of **3,5-Diiodobenzaldehyde**, the following diagrams, generated using the DOT language, depict a conceptual synthetic workflow and the general pathway of thyroid hormone synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the hypothalamic-pituitary-thyroid axis.

Conclusion

3,5-Diiodobenzaldehyde is a readily available and versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of thyroid hormone analogues. Its reactivity in cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules. The information and protocols provided in this guide are intended to support researchers in leveraging the synthetic potential of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diiodobenzaldehyde | C7H4I2O | CID 10237074 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodobenzaldehyde CAS#: 17352-25-9 [amp.chemicalbook.com]
- 3. 3,5-Diiodobenzaldehyde [myskinrecipes.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of 3,5-Diiodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098778#commercial-availability-and-suppliers-of-3-5-diiodobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com